molecular formula C14H22BrN B8754629 N-(2-Bromobenzyl)heptan-4-amine

N-(2-Bromobenzyl)heptan-4-amine

Cat. No. B8754629
M. Wt: 284.23 g/mol
InChI Key: JCPPTFZEZXJWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromobenzyl)heptan-4-amine is a useful research compound. Its molecular formula is C14H22BrN and its molecular weight is 284.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Bromobenzyl)heptan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromobenzyl)heptan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-Bromobenzyl)heptan-4-amine

Molecular Formula

C14H22BrN

Molecular Weight

284.23 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]heptan-4-amine

InChI

InChI=1S/C14H22BrN/c1-3-7-13(8-4-2)16-11-12-9-5-6-10-14(12)15/h5-6,9-10,13,16H,3-4,7-8,11H2,1-2H3

InChI Key

JCPPTFZEZXJWOC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NCC1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Added to a solution of 7.4 g of 2-bromobenzaldehyde in 80 cm3 of dichloromethane are 6.25 g of sodium sulfate and 5.07 g of 4-aminoheptane at a temperature close to 20° C. After stirring for 2 h, the reaction mixture is filtered through a cartridge and washed with 2 lots of 10 cm3 of dichloromethane. The filtrate is concentrated using a rotary evaporator under reduced pressure (5 kPa). The oil obtained is dissolved in 80 cm3 of methanol. 0.757 g of sodium borohydride is added in 3 lots. The reaction mixture is stirred for 1 h at 20° C., then 0.757 g of sodium borohydride is again added. This operation is carried out twice. After stirring at 20° C. for 20 h, the reaction mixture is concentrated using a rotary evaporator under reduced pressure (5 kPa). The concentration residue is taken up in 100 cm3 of dichloromethane and 50 cm3 of water. The organic phase is washed with 2 lots of 50 cm3 of a saturated aqueous solution of sodium chloride, dried over magnesium sulfate and concentrated using a rotary evaporator under reduced pressure (5 kPa). The 10.8 g of colorless oil obtained are purified by filtration through a pellet of 150 g of silica with 1 dm3 of an 80% heptane/20% ethyl acetate mixture. After concentrating the fractions under reduced pressure, 9.75 g of N-(2-bromobenzyl)heptan-4-amine are obtained in the form of a colorless clear oil.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
5.07 g
Type
reactant
Reaction Step Three
Quantity
0.757 g
Type
reactant
Reaction Step Four
Quantity
0.757 g
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

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